molecular formula C18H19N3OS B11504675 3-amino-4,5,6-trimethyl-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-4,5,6-trimethyl-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11504675
M. Wt: 325.4 g/mol
InChI Key: ZNASNYQAXHGEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4,5,6-trimethyl-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thieno[2,3-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thieno[2,3-b]pyridine core with various substituents, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,5,6-trimethyl-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions

    Formation of Thieno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors such as thiophene derivatives with nitriles or other suitable reagents under acidic or basic conditions.

    Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thieno[2,3-b]pyridine intermediate.

    Carboxamide Formation: The final step involves the reaction of the amino-thieno[2,3-b]pyridine with an isocyanate or a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are frequently used.

    Substitution: Halogenated intermediates can react with nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 3-amino-4,5,6-trimethyl-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it may possess anti-inflammatory, anticancer, and antimicrobial properties, making it a promising lead compound for new drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 3-amino-4,5,6-trimethyl-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Pyridine Derivatives: Compounds with a pyridine core and various functional groups.

    Thiophene Derivatives: Compounds with a thiophene ring and different substituents.

Uniqueness

What sets 3-amino-4,5,6-trimethyl-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide apart is its specific combination of substituents, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

3-amino-4,5,6-trimethyl-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C18H19N3OS/c1-9-7-5-6-8-13(9)21-17(22)16-15(19)14-11(3)10(2)12(4)20-18(14)23-16/h5-8H,19H2,1-4H3,(H,21,22)

InChI Key

ZNASNYQAXHGEQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C(=C3C)C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.